![molecular formula C18H21N5O2 B2774576 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide CAS No. 2034547-03-8](/img/structure/B2774576.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide
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Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity . They are synthesized and their structures are characterized using various techniques, such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The synthesized compounds are evaluated for in vitro antibacterial activity using the microbroth dilution method .Molecular Structure Analysis
The molecular structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” is characterized by the presence of a triazolo[4,3-a]pyrazine core . This core is a nitrogen-containing heterocycle, which is a basic backbone of many physiologically active compounds and drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The protecting group is removed by hydrogenation on Pd/C to give the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” can be characterized using various techniques such as melting point, nuclear magnetic resonance spectroscopy, and mass spectrometry .Scientific Research Applications
- Researchers have synthesized and characterized this compound, evaluating its antibacterial potential. In vitro studies revealed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin.
- While not explicitly studied for anticancer effects, the triazolo [4,3-a]pyrazine scaffold has been explored in related research. Derivatives bearing similar structures have shown promise as potential anticancer agents . Investigating this compound’s impact on cancer cells could be an interesting avenue.
- While not directly related to this compound, the triazolo [4,3-a]pyrazine nucleus has been investigated for its thermostable energetic properties . Considering its stability, exploring its application in energetic materials could be intriguing.
Antibacterial Activity
Anticancer Properties
Energetic Materials
Mechanism of Action
Target of Action
The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-phenylbutanamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in these cellular processes .
Pharmacokinetics
The compound’s inhibitory and antiproliferative activities suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Future Directions
The future directions in the research of triazolo[4,3-a]pyrazine derivatives could involve the development of new antimicrobial agents with excellent antibacterial activity . There is an urgent need to develop these new agents due to the widespread infection and the gradual decrease of sensitivity to the currently used antimicrobial agents .
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-25-18-17-22-21-15(23(17)12-11-19-18)13-20-16(24)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,2,6,9-10,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYPQBPVNCRCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide |
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